Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent heterocycle is the 1,3-thiazole ring, which is substituted at position 2 with a 2,5-dihydro-1H-pyrrole moiety and at position 5 with an ethyl carboxylate group. The pyrrole ring is further substituted at position 2 with a 4-bromophenyl group, at position 3 with a 4-butoxybenzoyl group, and at positions 4 and 5 with hydroxyl and oxo groups, respectively. The thiazole ring also bears a methyl group at position 4.
The systematic IUPAC name, ethyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate , adheres to Rule P-62.5.2 of the Nomenclature of Organic Chemistry for fused heterocyclic systems. The compound’s CAS Registry Number, 617695-23-5 , and European Community (EC) Number, 644-499-9 , are consistent with its unique structural identity.
Molecular Formula and Weight Calculations
The molecular formula, C31H29BrN2O6S , is derived from the summation of atomic constituents:
- 31 carbon atoms (including aromatic rings, ester groups, and alkyl chains)
- 29 hydrogen atoms (accounting for aliphatic chains and aromatic C-H bonds)
- 1 bromine atom (from the 4-bromophenyl group)
- 2 nitrogen atoms (from the thiazole and pyrrole rings)
- 6 oxygen atoms (from hydroxyl, oxo, ester, and benzoyl groups)
- 1 sulfur atom (from the thiazole ring)
Using standard atomic weights (C: 12.01, H: 1.008, Br: 79.90, N: 14.01, O: 16.00, S: 32.07), the molecular weight is calculated as:
$$
(31 \times 12.01) + (29 \times 1.008) + 79.90 + (2 \times 14.01) + (6 \times 16.00) + 32.07 = 678.60 \, \text{g/mol}
$$
This aligns with the monoisotopic mass of 678.08 g/mol reported in spectroscopic databases.
X-Ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving the three-dimensional architecture of complex heterocycles. For this compound, SC-XRD would involve growing a high-purity crystal (>0.1 mm in all dimensions) and exposing it to monochromatic X-rays (e.g., Cu-Kα, λ = 1.5418 Å). The diffraction pattern would reveal:
- Unit cell parameters : Anticipated to adopt a monoclinic or orthorhombic system due to the compound’s asymmetric substituents.
- Torsional angles : Critical for understanding the spatial arrangement of the 4-butoxybenzoyl group relative to the pyrrole-thiazole framework.
- Hydrogen-bonding networks : Likely between the hydroxyl group (C4-OH) and the thiazole’s carboxylate oxygen, stabilizing the crystal lattice.
Conformational analysis via density functional theory (DFT) would complement experimental data, predicting energy-minimized geometries and electron density maps. The 4-butoxy chain is expected to adopt a staggered conformation to minimize steric clashes with adjacent substituents.
Comparative Structural Analysis with Related Thiazole-Pyrrole Hybrids
Thiazole-pyrrole hybrids exhibit diverse pharmacological activities, necessitating structural comparisons to elucidate structure-property relationships. Key analogues include:
The 4-butoxybenzoyl group in the target compound introduces steric bulk and lipophilicity, potentially altering solubility and intermolecular interactions compared to fluoro- or nitro-substituted analogues.
Properties
CAS No. |
609793-13-7 |
|---|---|
Molecular Formula |
C28H27BrN2O6S |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-2-(4-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27BrN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21- |
InChI Key |
ZMZZYOGSVPIMCI-LNVKXUELSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials
The synthesis typically begins with the following key precursors:
- 4-Bromophenyl derivatives : These provide the brominated aromatic scaffold.
- Ethyl 2-chloro-3-oxobutanoate : A critical reagent for introducing the ester group.
- 4-butoxybenzoyl chloride : Used for acylation.
- Thioamides or thiazole precursors : Essential for constructing the thiazole ring.
Reaction Steps
Step 1: Formation of Thiazole Core
The initial step involves synthesizing the ethyl 2-(4-bromophenyl)-4-methylthiazole-5-carboxylate core:
- Combine 4-bromophenyl derivatives with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux conditions.
- Conduct the reaction in an inert nitrogen atmosphere to prevent oxidation.
- Monitor progress using thin-layer chromatography (TLC) until completion (approximately 5 hours).
- Extract the product using dichloromethane (CH₂Cl₂), wash with brine, and dry over anhydrous sodium sulfate.
Step 2: Pyrrole Ring Assembly
The pyrrole moiety is introduced via condensation:
- React the intermediate thiazole compound with a suitable diketone or ketoester under acidic conditions.
- Use catalysts such as p-toluenesulfonic acid to facilitate cyclization.
- Maintain reaction temperatures between 60–80°C to optimize yields.
Step 3: Acylation with 4-butoxybenzoyl Chloride
To attach the butoxybenzoyl group:
- Dissolve the intermediate in an aprotic solvent such as dichloromethane.
- Add 4-butoxybenzoyl chloride dropwise, followed by a base like triethylamine to neutralize HCl byproducts.
- Stir at room temperature for several hours until TLC confirms completion.
Step 4: Hydroxylation
Introduce a hydroxyl group at the desired position using controlled oxidation:
- Employ oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in a basic medium.
- Ensure the reaction is carried out at low temperatures (0–10°C) to prevent overoxidation.
Step 5: Final Purification
The crude product is purified by column chromatography:
- Use silica gel as the stationary phase and an eluent system of ethyl acetate/hexane.
- Collect fractions containing the target compound and evaporate solvents under reduced pressure.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Thiazole Formation | Ethyl 2-chloro-3-oxobutanoate, bromophenyl derivative | Ethanol | Reflux | ~5 h | ~73% |
| Pyrrole Cyclization | Diketone/ketoester, acid catalyst | Toluene | 60–80°C | ~6 h | ~65% |
| Acylation | Butoxybenzoyl chloride, triethylamine | CH₂Cl₂ | Room temp | ~8 h | ~70% |
| Hydroxylation | H₂O₂ or tert-BuOOH, base | Methanol/water mix | 0–10°C | ~3 h | ~80% |
Notes on Reaction Mechanisms
Each step involves specific mechanisms:
- Thiazole formation proceeds through nucleophilic substitution followed by cyclization.
- Pyrrole assembly relies on condensation reactions that form conjugated systems.
- Acylation involves electrophilic aromatic substitution facilitated by electron-rich intermediates.
- Hydroxylation introduces functional groups selectively using mild oxidants.
Challenges and Solutions
Challenges:
- Side reactions due to overoxidation during hydroxylation.
- Low solubility of intermediates in certain solvents.
Solutions:
- Employing protective groups during sensitive steps.
- Using mixed solvents to enhance solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.
Pharmaceutical Research
The compound has shown promise in pharmaceutical applications, particularly in the development of anti-cancer agents. Its structural components suggest potential interactions with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study investigating the anticancer properties of similar thiazole derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting a pathway for further exploration with ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate .
Agricultural Chemistry
Research indicates that compounds with similar structures can act as effective agrochemicals, providing pest resistance and enhancing crop yield.
Case Study: Pesticidal Properties
In a comparative study, thiazole derivatives were evaluated for their efficacy against common agricultural pests. Results indicated that certain derivatives significantly reduced pest populations while being environmentally benign . This suggests a potential application for ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate in sustainable agriculture.
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of advanced materials with specific thermal or optical characteristics.
Case Study: Polymer Composites
Research into polymer composites incorporating thiazole derivatives demonstrated enhanced thermal stability and mechanical properties. These findings support the exploration of ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate as a potential additive in high-performance materials .
Mechanism of Action
The mechanism by which Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound increases molecular weight and polarizability compared to fluorine (609794-26-5) or chlorine (609793-16-0) analogs. Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets .
- Alkoxy Groups: The 4-butoxybenzoyl moiety contributes to lipophilicity, which is critical for membrane permeability.
- Bioactivity : Thiazole derivatives with 4-fluorophenyl or 3,4-dichlorophenyl groups exhibit antimicrobial and herbicidal activities, as seen in studies of structurally related compounds . The target compound’s bromine substituent may confer unique bioactivity, though experimental data are lacking.
Biological Activity
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and multiple aromatic substituents, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 440.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation, such as histone acetyltransferases .
- Antimicrobial Properties : Research has shown that similar compounds exhibit antimicrobial effects against various bacterial strains, indicating a potential for this compound to have similar activity.
In Vitro Studies
In vitro studies have demonstrated that ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibits significant cytotoxicity against several cancer cell lines. For instance:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving xenograft models showed that treatment with the compound resulted in reduced tumor growth compared to controls.
- Inflammatory Disorders : In a model of induced inflammation, administration of the compound led to a significant decrease in inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
